Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 2 with a methyl carboxylate group and at position 3 with a 2-(phenylsulfonyl)acetamido moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research, particularly in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
methyl 3-[[2-(benzenesulfonyl)acetyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S2/c1-24-18(21)17-16(13-9-5-6-10-14(13)25-17)19-15(20)11-26(22,23)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXVFNIHNJWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[b]thiophene core, followed by the introduction of the phenylsulfonyl and acetamido groups. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of benzo[b]thiophene, including methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate, exhibit significant antitumor properties. A study highlighted the effectiveness of certain benzo[b]thiophene derivatives as potent inhibitors of microtubule polymerization, acting through the colchicine site of tubulin. These compounds demonstrated substantial antiproliferative activity across various cancer cell lines, with IC50 values ranging from 2.6 to 18 nM . The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the benzo[b]thiophene scaffold could enhance their antitumor efficacy.
Antibacterial and Antioxidant Properties
The compound has also been evaluated for its antibacterial and antioxidant activities. A recent study synthesized novel thiophene-2-carboxamide derivatives, which showed promising antibacterial effects against strains such as E. coli and Staphylococcus aureus. The presence of specific substituents, such as methoxy groups, significantly improved the hydrophilicity and thus the antibacterial potency of these compounds .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. The Gewald reaction is a notable method for synthesizing thiophene derivatives, where a ketone or aldehyde reacts with an activated nitrile in the presence of sulfur and a base to form substituted thiophenes .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structures and assessing their purity. Techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are commonly employed to analyze the synthesized derivatives .
Case Study 1: Antitumor Efficacy
A compound derived from the benzo[b]thiophene scaffold was tested in vivo on human osteosarcoma xenografts in nude mice. The study reported that administration of the compound at a dose of 50 mg/kg significantly inhibited tumor growth compared to control groups, demonstrating its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antibacterial Activity
In another investigation, various thiophene derivatives were assessed for their antibacterial properties. The results indicated that compounds with specific substitutions exhibited enhanced activity against several bacterial strains, suggesting that structural modifications can lead to improved pharmacological profiles .
Mechanism of Action
The mechanism of action of Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table highlights key structural differences and similarities with analogs:
Pharmacological and Physicochemical Properties
- Benzo[b]thiophene derivatives (e.g., Compound 4j-1) exhibit improved aromatic stacking interactions in enzyme pockets compared to simple thiophenes, as seen in metallo-β-lactamase inhibition studies .
- Solubility: The phenylsulfonyl group reduces aqueous solubility compared to amino-substituted analogs (e.g., Articaine Related Compound A), which benefit from hydrogen-bonding capabilities .
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 3-aminobenzo[b]thiophene-2-carboxylate with phenylsulfonyl acetyl chloride, achieving ~76–90% yields under optimized conditions, similar to thiophene-based sulfonamides .
Biological Activity
Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The presence of the phenylsulfonyl group and the acetamido moiety contributes to its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Modulation : Similar compounds have been reported to exhibit partial agonist activity at dopamine D2 receptors, which is significant for treating central nervous system disorders .
- Serotonin Receptor Interaction : The compound may also act as a serotonin 5-HT2A receptor antagonist, potentially influencing mood and anxiety disorders .
- Cytotoxic Effects : Studies indicate that derivatives of benzo[b]thiophene exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Anticancer Activity
Research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including:
- HeLa Cells : Exhibited significant cytotoxicity.
- A549 Cells : No cytotoxicity was observed at concentrations up to 128 µg/mL, indicating a favorable safety profile .
Antibacterial Activity
The minimum inhibitory concentration (MIC) values against Staphylococcus aureus strains were assessed for related compounds. For instance, one derivative showed an MIC of 4 µg/mL against methicillin-resistant strains .
Case Studies
- Cytotoxicity Assays : In studies involving the SRB assay, new derivatives demonstrated promising cytotoxic properties against human cancer cell lines (HT-29 and SK-OV-3), with varying levels of efficacy based on structural modifications .
- Structure-Activity Relationships (SAR) : It was found that the presence of electron-withdrawing groups enhanced biological activity, while certain substituents were critical for modulating pharmacological effects. For example, halogenated derivatives displayed superior activity against cancer cells compared to their non-halogenated counterparts .
Summary of Findings
The biological activity of this compound suggests potential applications in treating various diseases, particularly in oncology and neurology. Its ability to interact with neurotransmitter receptors and exhibit cytotoxic effects positions it as a candidate for further research.
Data Tables
| Compound | Activity Type | MIC (µg/mL) | Cell Line |
|---|---|---|---|
| Methyl 3-(2-(phenylsulfonyl)... | Anticancer | 4 | HeLa |
| Derivative A | Anticancer | >256 | A549 |
| Derivative B | Antibacterial | 32 | S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
